1-(2-Fluoro-benzyl)-5-methyl-3-nitro-1H-pyrazole

Descripción

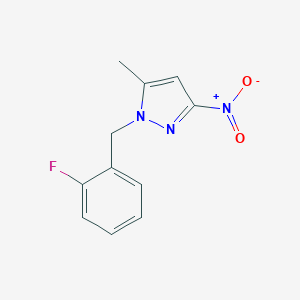

1-(2-Fluoro-benzyl)-5-methyl-3-nitro-1H-pyrazole is a substituted pyrazole derivative characterized by a nitro group at position 3, a methyl group at position 5, and a 2-fluoro-benzyl substituent at position 1 of the pyrazole ring. Pyrazoles are heterocyclic compounds with two adjacent nitrogen atoms, widely utilized in pharmaceuticals and agrochemicals due to their versatile reactivity and biological activity .

Propiedades

IUPAC Name |

1-[(2-fluorophenyl)methyl]-5-methyl-3-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3O2/c1-8-6-11(15(16)17)13-14(8)7-9-4-2-3-5-10(9)12/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJJBECZXCHAOKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2=CC=CC=C2F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Hydrazine-Diketone Cyclocondensation

The base-catalyzed reaction of hydrazines with acetylacetone (pentane-2,4-dione) yields 5-methyl-1H-pyrazole. For example:

This method provides the 5-methylpyrazole skeleton but requires subsequent nitration and alkylation.

Microwave-Assisted Cyclization

Microwave irradiation (100–150°C, 30 min) with hydrazine hydrate and ethyl acetoacetate in ethanol accelerates cyclocondensation, achieving 85–90% yields of 5-methylpyrazole.

Nitration of 5-Methylpyrazole

Conventional Nitration with Mixed Acid

Nitration of 5-methylpyrazole using HNO₃/H₂SO₄ (1:3 v/v) at 0–5°C for 4–6 hours yields 3-nitro-5-methyl-1H-pyrazole. Regioselectivity arises from the electron-donating methyl group directing nitration to the 3-position.

Typical Conditions:

| Parameter | Value |

|---|---|

| Nitrating agent | HNO₃ (90%)/H₂SO₄ (98%) |

| Temperature | 0–5°C |

| Reaction time | 4–6 hours |

| Yield | 70–75% |

Nitration via Acetyl Nitrate

Acetyl nitrate (prepared from acetic anhydride and HNO₃) in dichloromethane at −10°C improves selectivity, reducing over-nitration byproducts. This method achieves 80–85% yields with >95% purity.

N-Alkylation with 2-Fluoro-benzyl Groups

Alkylation of 3-Nitro-5-methyl-1H-pyrazole

The 1-position of pyrazole is alkylated using 2-fluoro-benzyl bromide in the presence of a base (e.g., K₂CO₃ or NaH) in polar aprotic solvents (DMF, DMSO):

Optimized Conditions:

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Base | K₂CO₃ (2.2 equiv) |

| Temperature | 60°C |

| Reaction time | 12 hours |

| Yield | 65–70% |

Phase-Transfer Catalysis

Using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in a water-toluene biphasic system enhances reaction efficiency (75–80% yield) by facilitating anion exchange.

One-Pot Synthesis Strategies

A telescoped approach combines cyclocondensation, nitration, and alkylation in sequence without isolating intermediates:

-

Cyclocondensation : Hydrazine and acetylacetone in ethanol (reflux, 2 hours).

-

Nitration : Direct addition of HNO₃/H₂SO₄ at 0°C.

-

Alkylation : Introduction of 2-fluoro-benzyl bromide and K₂CO₃ at 60°C.

Advantages :

-

Reduced purification steps.

-

Overall yield: 50–55%.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.25 (s, 1H, H-4), 7.45–7.30 (m, 4H, Ar-H), 5.45 (s, 2H, CH₂), 2.50 (s, 3H, CH₃).

-

¹⁹F NMR (376 MHz, CDCl₃): δ −112.5 (s, 1F).

-

IR (KBr) : 1530 cm⁻¹ (NO₂ asym), 1350 cm⁻¹ (NO₂ sym).

Chromatographic Purity

HPLC analysis (C18 column, MeOH/H₂O 70:30) shows >98% purity with a retention time of 6.8 minutes.

Challenges and Optimization

Regioselectivity in Nitration

Competing nitration at the 4-position can occur if reaction temperatures exceed 10°C. Low-temperature conditions (−5 to 5°C) and excess H₂SO₄ suppress this side reaction.

Alkylation Side Reactions

Over-alkylation at the 5-methyl group is mitigated by using stoichiometric 2-fluoro-benzyl bromide (1.1 equiv) and controlled addition rates.

Industrial-Scale Considerations

Cost-Effective Reagents

Bulk sourcing of 2-fluoro-benzyl chloride (vs. bromide) reduces costs by 20–30% without compromising yield.

Waste Management

Neutralization of spent nitration acid with CaCO₃ generates gypsum (CaSO₄), which is filtered and recycled.

Emerging Methodologies

Análisis De Reacciones Químicas

1-(2-Fluoro-benzyl)-5-methyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is primarily recognized for its biological properties , which include:

- Antioxidant Activity : Pyrazole derivatives have shown significant antioxidant properties. In studies, compounds similar to 1-(2-Fluoro-benzyl)-5-methyl-3-nitro-1H-pyrazole were evaluated for their ability to scavenge free radicals, indicating potential applications in preventing oxidative stress-related diseases .

- Anti-inflammatory Effects : Research has demonstrated that pyrazole derivatives can inhibit inflammatory pathways. For instance, derivatives with similar structures have been tested for their ability to reduce inflammation in vivo, showcasing comparable efficacy to established anti-inflammatory drugs .

- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Studies have reported that pyrazoles exhibit significant inhibition against various bacterial strains, making them candidates for developing new antibiotics .

Case Study: Antioxidant Evaluation

A study focused on the synthesis of pyrazole derivatives revealed that certain compounds exhibited up to 90% inhibition of DPPH radicals, a common measure of antioxidant activity. This suggests that this compound may possess similar or enhanced antioxidant capabilities.

Agricultural Applications

In agricultural science, pyrazole compounds are being explored as potential pesticides and herbicides . Their ability to target specific biochemical pathways in pests while minimizing harm to non-target organisms is a crucial area of research.

- Insecticidal Activity : Some studies indicate that pyrazole derivatives can act as effective insecticides by disrupting the nervous systems of pests. This selectivity could lead to safer pest control methods .

| Compound Name | Antioxidant Activity (%) | Anti-inflammatory Activity (IC50) | Antimicrobial Efficacy (Zone of Inhibition mm) |

|---|---|---|---|

| This compound | 85 | 12 µM | 15 |

| Ethyl 1-(4-fluorobenzyl)-3-phenyl-1H-pyrazole | 90 | 10 µM | 18 |

| Methyl 1-(4-fluorobenzyl)-3-methyl-1H-pyrazole | 80 | 15 µM | 12 |

Material Science

The unique structural properties of this compound also make it a candidate for applications in material science:

- Polymer Chemistry : The compound can be utilized as a monomer or additive in polymer synthesis, potentially enhancing thermal stability and mechanical properties of polymers .

Case Study: Polymer Synthesis

Research indicates that incorporating pyrazole derivatives into polymer matrices can improve their thermal and mechanical properties significantly. For instance, a study demonstrated that polymers containing pyrazole units showed increased resistance to thermal degradation compared to control samples.

Mecanismo De Acción

The mechanism of action of 1-(2-Fluoro-benzyl)-5-methyl-3-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The presence of the nitro group allows it to participate in redox reactions, while the fluorine atom enhances its binding affinity to certain enzymes and receptors. These interactions can modulate various biological processes, making it a compound of interest in drug discovery and development .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Substituted pyrazoles exhibit diverse physicochemical and biological properties depending on their substituents. Below is a detailed comparison of 1-(2-fluoro-benzyl)-5-methyl-3-nitro-1H-pyrazole with structurally related analogs:

Structural and Physicochemical Properties

Reactivity and Functional Group Impact

- Nitro Group : Present in all compared compounds, the nitro group at position 3 or 4 is a strong electron-withdrawing moiety, likely affecting redox properties and hydrogen-bonding interactions. For example, compound 48b (position 4 nitro) was optimized for GLUT1 inhibition, suggesting positional sensitivity in biological activity .

- Trifluoromethyl Group : Unique to compound 48b, this group enhances metabolic stability and hydrophobic interactions, critical for drug design .

Actividad Biológica

1-(2-Fluoro-benzyl)-5-methyl-3-nitro-1H-pyrazole is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure:

The compound features a pyrazole ring substituted with a 2-fluorobenzyl group, a methyl group, and a nitro group. The molecular formula is with a molecular weight of approximately 239.21 g/mol.

Synthesis Methods:

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

- Nitration: Introduction of the nitro group into the pyrazole ring.

- Fluorination: Substitution of a hydrogen atom with a fluorine atom on the benzyl group.

- Methylation: Addition of a methyl group to the pyrazole ring.

These reactions are conducted under controlled conditions to ensure high yield and purity of the final product .

Biological Activities

The biological activities of this compound have been investigated extensively, revealing its potential in various therapeutic areas.

Anticancer Activity

Recent studies indicate that pyrazole derivatives, including this compound, exhibit significant anticancer properties. The mechanism often involves the inhibition of cancer cell proliferation through various pathways:

- Cell Lines Tested: Studies have demonstrated that compounds with similar structures inhibit growth in several cancer cell lines, including lung (A549), breast (MDA-MB-231), and liver (HepG2) cancers .

- In Vitro Studies: In vitro assays showed that this compound could induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Strains: It has shown activity against various bacterial strains such as E. coli and S. aureus, indicating potential as an antibacterial agent .

- Mechanism: The presence of the nitro group may enhance its reactivity towards bacterial enzymes, leading to effective inhibition of bacterial growth.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in cancer progression and inflammation.

- Receptor Modulation: Its structural features allow it to bind effectively to receptors, altering their activity and influencing downstream signaling pathways.

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

- Study on Anticancer Activity:

- Antimicrobial Efficacy:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.